molecular formula C18H18O3S2 B067826 Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate CAS No. 172516-35-7

Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate

Cat. No. B067826
M. Wt: 346.5 g/mol
InChI Key: HHGLCIVVJISXCA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate and similar compounds involves multiple steps, including condensation reactions, cyclization, and functional group transformations. For example, Mohareb et al. (2000) discussed the synthesis of related pyrazoles, pyridazines, and pyrimidines from ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b] thiophene 3-carboxylate, highlighting the versatility of these thiophene derivatives in generating fused thiophene compounds with potential pharmaceutical uses (Mohareb, Mohamed, & Wardakhan, 2000).

Molecular Structure Analysis

The molecular structure of such compounds can be elucidated using various analytical techniques, including IR, NMR, and X-ray diffraction. For instance, Menati et al. (2020) prepared a new azo-Schiff base related to ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate, and its structure was characterized by elemental analysis, IR, HNMR spectroscopy, and single-crystal X-ray diffraction, demonstrating the planar geometric structure and the presence of intermolecular hydrogen bonds (Menati, Mir, Notash, آزاد اسلامی, & شهید بهشتی, 2020).

Chemical Reactions and Properties

Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate can undergo various chemical reactions, leading to a wide range of derivatives with interesting properties. For example, Wardaman (2000) described its reactivity towards different reagents, including active methylene compounds, to synthesize fused heterocyclic systems (Wardaman, 2000).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are crucial for their application in material science and pharmaceuticals. These properties are often determined using techniques like X-ray crystallography, as demonstrated in the study by Menati et al. (Menati et al., 2020).

Scientific Research Applications

  • Synthesis of Pyrazoles, Pyridazines, Pyrimidines and Their Fused Derivatives : Ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate I reacts with benzoylacetonitrile to give compound 3, leading to various fused thiophene derivatives with high potential for pharmaceutical uses (Mohareb, Mohamed, & Wardakhan, 2000).

  • Synthesis and Characterization of Azo-Schiff Base Derivatives : A new azo-Schiff base derivative of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was synthesized and characterized, showing potential for various applications due to its planar geometric structure and intermolecular hydrogen bonding (Menati, Mir, & Notash, 2020).

  • Synthesis of 3‐Hetaryl‐4,5,6,7‐Tetrahydrobenzo[b]thiophenes : Efficient synthesis of 3-hetaryl-4,5,6,7-tetrahydrobenzo[b]thiophenes has been achieved, which could be useful in the development of novel compounds with various applications (Sabnis & Rangnekar, 1992).

  • Antimicrobial and Antioxidant Studies of Lignan Conjugates : Ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates synthesized through simple procedures showed excellent antibacterial, antifungal, and profound antioxidant potential (Raghavendra et al., 2016).

  • Application as Disperse Dyes : The derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been used to synthesize azo dyes with good coloration and fastness properties on polyester (Sabnis & Rangnekar, 1989).

  • Anticancer Activity Against Colon HCT-116 Human Cancer Cell Line : Novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors were synthesized and evaluated for their anticancer activity (Abdel-Motaal, Alanzy, & Asem, 2020).

  • Synthesis and Antimicrobial Evaluation of Various Heterocycles : A variety of heterocyclic compounds have been synthesized using ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a starting material, demonstrating antimicrobial activity (Hemdan & Abd El-Mawgoude, 2015).

Safety And Hazards

The safety data sheet for a related compound, Ethyl thiophene-3-carboxylate, suggests that it should be used as a laboratory chemical and is not recommended for food, drug, pesticide, or biocidal product use .

properties

IUPAC Name

ethyl 3-benzylsulfanyl-4-oxo-6,7-dihydro-5H-2-benzothiophene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3S2/c1-2-21-17(20)16-13-9-6-10-14(19)15(13)18(23-16)22-11-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGLCIVVJISXCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCCC(=O)C2=C(S1)SCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381142
Record name ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate

CAS RN

172516-35-7
Record name ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
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Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
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Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
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Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
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Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
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Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate

Citations

For This Compound
4
Citations
AM van Rhee, SM Siddiqi, N Melman… - Journal of medicinal …, 1996 - ACS Publications
A novel class of non-nitrogen-containing heterocycles, the tetrahydrobenzothiophenones, was found to bind to adenosine receptors as antagonists in the micromolar range. Affinity was …
Number of citations: 41 pubs.acs.org
MC Henry, JQ Anderson - Synlett, 2023 - thieme-connect.com
We report an optimized synthetic route towards a functionalized 4,5,6,7-tetrahydrobenzo[c]thiophene heterocycle bearing a gem-difluoromethylene moiety in 4 steps with an overall …
Number of citations: 2 www.thieme-connect.com
Q Jiang, BX Lee, M Glashofer… - Journal of medicinal …, 1997 - ACS Publications
Structure−affinity relationships for ligand binding at the human A 2A adenosine receptor have been probed using site-directed mutagenesis in the transmembrane helical domains (TMs)…
Number of citations: 87 pubs.acs.org
C Tintori, F Manetti, M Botta - Current topics in medicinal …, 2010 - ingentaconnect.com
Computational methodologies are used to increase the efficiency of drug discovery process by rendering the design of new drug candidates more rapid and cost-efficient. In silico …
Number of citations: 19 www.ingentaconnect.com

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